N-(3,4-dichlorophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(3,4-DICHLOROPHENYL)-2-{[5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a dichlorophenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DICHLOROPHENYL)-2-{[5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, often using a dichlorobenzene derivative.
Attachment of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DICHLOROPHENYL)-2-{[5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and dechlorinated phenyl compounds.
Substitution: Substituted triazole and phenyl derivatives.
Scientific Research Applications
N~1~-(3,4-DICHLOROPHENYL)-2-{[5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(3,4-DICHLOROPHENYL)-2-{[5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can interfere with cellular pathways such as signal transduction, apoptosis, and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
N~1~-(3,4-DICHLOROPHENYL)-2-{[5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
N~1~-(3,4-DICHLOROPHENYL)-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Differing by the position of the methyl group on the phenyl ring.
N~1~-(3,4-DICHLOROPHENYL)-2-{[5-(3-METHYLPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Differing by the presence of a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of N1-(3,4-DICHLOROPHENYL)-2-{[5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C23H18Cl2N4OS |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4OS/c1-15-6-5-7-16(12-15)22-27-28-23(29(22)18-8-3-2-4-9-18)31-14-21(30)26-17-10-11-19(24)20(25)13-17/h2-13H,14H2,1H3,(H,26,30) |
InChI Key |
IAOFMEDDZWXJKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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